N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
Description
This compound is a thiazol-2-yl carboxamide derivative featuring a pyrimidine backbone and a methylthio-substituted phenyl group. Its structure includes a thiazole ring linked to a pyrimidine-2-carboxamide moiety via an ethyl bridge, with a 2-(methylthio)phenylamine substituent. Such compounds are typically synthesized through sequential acylation and cyclization reactions, as seen in analogous thiazol-2-yl carboxamide syntheses (e.g., chloroacetyl chloride acylation followed by sulfur-mediated cyclization) .
Properties
IUPAC Name |
N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-25-13-6-3-2-5-12(13)21-14(23)9-11-10-26-17(20-11)22-16(24)15-18-7-4-8-19-15/h2-8,10H,9H2,1H3,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQHMORGVUEQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of acetoacetanilide with N-bromosuccinimide in methanol to form a brominated intermediate. This intermediate is then reacted with thiourea under reflux conditions to yield the thiazole ring . The final step involves the coupling of the thiazole derivative with a pyrimidine carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase II, an enzyme involved in DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on physicochemical properties, synthetic yields, and functional group variations.
Structural Analogues and Physicochemical Properties
Key Observations :
- Substituent Effects: The target compound’s 2-(methylthio)phenyl group may enhance lipophilicity compared to the 3-methoxybenzyl or 2,6-difluorobenzyl groups in analogues . Methylthio groups are known to improve metabolic stability and membrane permeability in drug-like molecules.
- Synthetic Complexity : Urea derivatives (e.g., Compound 2b) require multi-step syntheses with moderate yields (70–78%), whereas thiazol-2-yl carboxamides often employ simpler acylation-cyclization routes .
Biological Activity
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on diverse sources, providing insights into its mechanisms, efficacy, and potential applications in cancer treatment.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrimidine moiety, and a methylthio-substituted phenyl group. Its molecular structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. The compound targets cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which play crucial roles in cell cycle regulation and transcriptional control.
Key Mechanisms:
- Inhibition of CDK2 and CDK9 : Studies indicate that the compound exhibits potent inhibitory activity against CDK2 (IC50 = 0.004 μM) and CDK9 (IC50 = 0.009 μM), leading to G2/M phase cell cycle arrest and apoptosis in cancer cells .
- Regulation of Apoptotic Pathways : The compound modulates the expression of proteins involved in apoptosis, such as Bcl-2 family members, enhancing the apoptotic response in tumor cells .
Anticancer Efficacy
Recent studies have demonstrated the anticancer potential of this compound through various assays:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 6.10 ± 0.4 | Cytotoxicity |
| HCT116 | 0.004 | CDK inhibition |
| C6 Glioma | Not specified | Tumor growth inhibition |
These findings highlight the compound's effectiveness against multiple cancer types, supporting its potential as a therapeutic agent.
Case Studies
- HCT116 Xenograft Model : In vivo studies using HCT116 xenograft models showed significant tumor growth inhibition without evident toxicity, indicating favorable pharmacokinetics and safety profiles .
- MCF-7 Cell Line : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to significant apoptosis and cell cycle arrest at G2/M phase .
Pharmacokinetics
The compound exhibits promising pharmacokinetic properties, including:
Q & A
Q. What are the key synthetic strategies for preparing N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide?
The synthesis involves multi-step sequences focusing on coupling thiazole and pyrimidine moieties. A critical step is the formation of the thiazol-2-ylacetamide intermediate via reaction of aminothiazole derivatives with activated carbonyl groups (e.g., chloroacetyl chloride). Subsequent condensation with pyrimidine-2-carboxylic acid derivatives under amide-forming conditions (e.g., HATU or EDC coupling) yields the target compound. Key intermediates often require purification via column chromatography or recrystallization from ethanol/water mixtures to achieve >75% yield .
Q. How is the structural integrity of this compound validated during synthesis?
Structural validation employs:
- Infrared (IR) spectroscopy : Confirmation of C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
- NMR spectroscopy : ¹H and ¹³C NMR resolve chemical environments of the thiazole ring (δ 6.5–8.5 ppm for aromatic protons) and pyrimidine carboxamide (δ 2.5–3.5 ppm for methylthio groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the expected structure .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Kinase inhibition assays : Measure IC₅₀ values using ATP-competitive luminescence-based platforms (e.g., ADP-Glo™) .
- Cellular proliferation assays : Utilize cancer cell lines (e.g., HeLa or MCF-7) with MTT or resazurin-based viability readouts .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) to assess affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
SAR strategies include:
- Core scaffold modifications : Substitute the pyrimidine ring with quinazoline or triazine to alter electron density and hydrogen-bonding capacity .
- Side-chain variations : Replace the methylthio group with halogenated or trifluoromethyl substituents to enhance lipophilicity and metabolic stability .
- Bioisosteric replacements : Exchange the thiazole ring with oxazole or imidazole to probe steric and electronic effects on target engagement .
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and microsomal stability (LC-MS/MS analysis) to prioritize analogs .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in:
- Assay conditions : Standardize ATP concentrations in kinase assays or cell passage numbers in proliferation studies to minimize variability .
- Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude off-target effects from impurities .
- Target selectivity profiling : Use broad-panel kinase or GPCR screens to identify polypharmacology, which may explain divergent results .
Q. How can crystallographic data inform binding mode analysis?
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve interactions like hydrogen bonds with backbone amides (e.g., Glu1237 in VEGFR2) or π-π stacking with aromatic residues .
- Molecular docking : Validate crystallographic poses using AutoDock Vina with AMBER force fields, focusing on binding energy (ΔG) and RMSD (<2.0 Å) .
Q. What analytical approaches are used to study metabolic stability?
- Liver microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS quantification of parent compound depletion .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. How can synthetic byproducts be minimized during scale-up?
- Process optimization : Employ flow chemistry for exothermic reactions (e.g., thiazole ring closure) to improve temperature control and reduce side reactions .
- Catalyst screening : Test Pd/C or nickel catalysts for coupling steps to enhance regioselectivity and yield .
- Design of experiments (DoE) : Use factorial designs to optimize solvent systems (e.g., DMF vs. THF) and reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
